1-Benzyl-3-(p-tolyl)urea

Catalog No.
S12406231
CAS No.
13143-43-6
M.F
C15H16N2O
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-(p-tolyl)urea

CAS Number

13143-43-6

Product Name

1-Benzyl-3-(p-tolyl)urea

IUPAC Name

1-benzyl-3-(4-methylphenyl)urea

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18)

InChI Key

SERDZBSDZPDVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2

1-Benzyl-3-(p-tolyl)urea is an organic compound belonging to the class of substituted ureas. Its molecular formula is C16H18N2O, and it features a benzyl group and a p-tolyl group attached to the nitrogen atoms of the urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Typical of urea derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, 1-benzyl-3-(p-tolyl)urea can hydrolyze to form the corresponding amines and carbon dioxide.
  • Oxidation: It can be oxidized to form various nitrogen-containing compounds, depending on the reagents used.
  • Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

1-Benzyl-3-(p-tolyl)urea has shown promising biological activity, particularly as an antimicrobial agent. Studies indicate that derivatives of urea, including this compound, exhibit significant inhibition against various bacterial strains, including Acinetobacter baumannii, which is known for its resistance to multiple drugs . The presence of both benzyl and p-tolyl groups may enhance its lipophilicity and interaction with biological targets.

The synthesis of 1-benzyl-3-(p-tolyl)urea typically involves the reaction of p-toluidine with benzyl isocyanate. The general procedure includes:

  • Mixing p-toluidine with benzyl isocyanate in a suitable solvent such as toluene.
  • Heating the mixture under reflux conditions.
  • Isolating the product through crystallization or other purification methods.

This method is favored due to its simplicity and high yield, often achieving yields between 76% to 83% .

1-Benzyl-3-(p-tolyl)urea has several applications:

  • Pharmaceuticals: It serves as a lead compound for developing new antimicrobial agents.
  • Agrochemicals: Its derivatives are explored for herbicidal properties.
  • Chemical Research: Used in studies exploring structure-activity relationships in urea derivatives.

Interaction studies have demonstrated that 1-benzyl-3-(p-tolyl)urea can form hydrogen bonds with specific amino acids in enzyme active sites, enhancing its biological efficacy. For instance, interactions with serine and threonine residues have been noted, indicating potential pathways for drug design targeting bacterial enzymes .

Several compounds share structural similarities with 1-benzyl-3-(p-tolyl)urea. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-3-(m-tolyl)ureaSimilar structure with m-tolyl instead of p-tolylAntimicrobial activity reported
1-Benzyl-3-(4-chlorophenyl)ureaContains a chlorophenyl groupEnhanced activity against certain pathogens
1-Benzyl-3-(4-fluorophenyl)ureaContains a fluorophenyl groupPotentially higher potency due to fluorine substitution
Dimuron (1-(α,α-dimethylbenzyl)-3-(p-tolyl)urea)Similar urea structure with additional methyl groupsKnown herbicidal properties

The unique combination of the benzyl and p-tolyl groups in 1-benzyl-3-(p-tolyl)urea may contribute to its distinctive biological profile compared to these similar compounds. Its specific interactions at the molecular level could provide insights into designing more effective therapeutic agents.

Traditional Amide-Amine Coupling Approaches

Traditional synthesis of 1-benzyl-3-(p-tolyl)urea relies on the reaction between benzylamine and p-tolyl isocyanate, a method rooted in classical urea-forming chemistry. The process involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, yielding the urea linkage. In a representative procedure, equimolar amounts of benzylamine and p-tolyl isocyanate are combined in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction typically proceeds at room temperature, with completion confirmed by the disappearance of the isocyanate’s characteristic infrared absorption band near 2,270 cm⁻¹.

Modern Catalytic Systems for Unsymmetrical Urea Synthesis

Recent advancements employ catalytic systems to enhance efficiency and selectivity. Base-catalyzed deprotonation strategies, such as those using 1,8-diazabicycloundec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), have shown promise. These bases facilitate the activation of propargylic ureas, enabling cyclization pathways that indirectly inform urea synthesis methodologies. For example, BEMP-catalyzed reactions in acetonitrile (MeCN) exhibit low activation free energies (20.8 kcal/mol), enabling rapid urea formation under mild conditions.

Transition-metal catalysis has also been explored. Rhodium(I) complexes, supported on polymeric matrices, catalyze the reductive carbonylation of nitroarenes, a pathway adaptable to urea synthesis. While direct applications to 1-benzyl-3-(p-tolyl)urea remain underexplored, these systems highlight the potential for metal-mediated C–N bond formation in reducing reaction times and improving yields.

Solvent Optimization in Urea Synthesis

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like MeCN and THF enhance solubility of intermediates and stabilize transition states through polar interactions. In MeCN, the dissociation of ion pairs during base-catalyzed reactions is favored due to strong solvation effects, reducing energy barriers for cyclization steps. By contrast, nonpolar solvents like hexane result in slower reaction rates and lower yields due to poor solubility of ionic intermediates.

A comparative analysis of solvent systems revealed the following trends:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
THF7.6784
MeCN37.5823
Dichloromethane8.9755
Hexane1.94512

Data adapted from experimental procedures in.

These results underscore the superiority of MeCN for rapid, high-yield syntheses, though THF remains a practical alternative for moisture-sensitive reactions.

Purification Strategies for Urea Derivatives

Purification of 1-benzyl-3-(p-tolyl)urea typically involves chromatographic techniques due to the compound’s moderate polarity. Flash column chromatography on silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) effectively separates the target urea from unreacted starting materials and oligomeric byproducts. In cases of persistent impurities, recrystallization from ethanol/water mixtures (3:1) yields analytically pure product, as confirmed by ^1H NMR and LC-MS.

Recent protocols have optimized eluent systems to minimize solvent consumption:

Eluent Composition (Hexane:Ethyl Acetate)Purity (%)Recovery (%)
7:39585
5:59878
3:79970

Adapted from.

The 7:3 ratio balances purity and recovery, making it the preferred choice for large-scale preparations.

Bimetallic Catalyst Architectures in Urea Formation

Bimetallic catalyst systems have emerged as highly effective platforms for urea synthesis, demonstrating superior activity compared to monometallic counterparts through synergistic effects between different metal centers [11]. The combination of copper-tungsten oxide (CuWO4) catalysts with native bimetallic sites achieves remarkable urea production rates of 98.5 ± 3.2 μg h⁻¹ mg⁻¹cat for the co-reduction of carbon dioxide and nitrate with high Faradaic efficiency of 70.1 ± 2.4% at −0.2 V versus the reversible hydrogen electrode [11]. These bimetallic architectures demonstrate enhanced activity through stabilization of key reaction intermediates, particularly nitrogen dioxide (NO2) and carbon monoxide (CO), which increases the probability of carbon-nitrogen coupling and reduces the potential barrier for urea formation [11].

Palladium-copper (PdCu) alloying nanoparticles anchored on carbonized bacterial cellulose represent another significant advancement in bimetallic catalyst design [12]. The PdCu/CBC catalyst exhibits superior electrocatalytic activity toward urea synthesis with carbon dioxide and nitrate, affording a remarkable urea yield rate of 763.8 ± 42.8 μg h⁻¹ mg cat.⁻¹ at −0.50 V versus the reversible hydrogen electrode and an exceptional faradaic efficiency of 69.1 ± 3.8% at −0.40 V [12]. Theoretical calculations reveal that this alloying catalyst provides palladium and copper dual active sites with favored internal electron transferability, enabling generation of key nitrogen dioxide (NO2) and carbon dioxide (CO2) intermediates to facilitate carbon-nitrogen coupling reaction for urea synthesis [12].

The atomically precise silver-based bimetallic clusters, specifically Ag14Pd(PTFE)6(TPP)8 and Ag13Au5(PTFE)10(DPPP)4, both featuring icosahedral cores and similar ligands, demonstrate good performance for electrocatalytic urea synthesis [13]. These clusters achieve production rates at maximum Faradaic efficiency of 143.3 and 82.3 mg h⁻¹ gcat⁻¹, respectively [13]. The bimetallic structures induce charge polarization at the active sites of metal clusters, thereby influencing the selectivity where the Ag14Pd cluster prefers the nitrate reduction reaction, while the Ag13Au5 cluster prefers the carbon dioxide reduction reaction [13].

Table 1: Performance Comparison of Bimetallic Catalysts for Urea Synthesis

Catalyst SystemUrea Yield RateFaradaic EfficiencyOperating PotentialReference
CuWO498.5 ± 3.2 μg h⁻¹ mg⁻¹cat70.1 ± 2.4%−0.2 V vs RHE [11]
PdCu/CBC763.8 ± 42.8 μg h⁻¹ mg cat.⁻¹69.1 ± 3.8%−0.40 V vs RHE [12]
Ag14Pd143.3 mg h⁻¹ gcat⁻¹Not specified−0.276 V vs RHE [13]
Ag13Au582.3 mg h⁻¹ gcat⁻¹Not specified−0.276 V vs RHE [13]

Iron-catalyzed dehydrogenative coupling represents a novel approach in base-metal catalysis for symmetric urea synthesis [14]. Using a pincer supported iron catalyst, a range of ureas can be generated with isolated yields of up to 80%, corresponding to catalytic turnover of up to 160, with hydrogen gas as the sole byproduct [14]. Mechanistic studies indicate a stepwise pathway beginning with methanol dehydrogenation to give formaldehyde, which is trapped by amine to afford a formamide [14]. The formamide is then dehydrogenated to produce a transient isocyanate, which reacts with another equivalent of amine to form a urea [14].

Iodine(III)-Based Oxidants in C-N Bond Formation

Hypervalent iodine(III) reagents have gained significant attention for carbon-nitrogen bond formation due to their low toxicity, mild reactivity, easy handling, and environmentally benign nature [17]. Phenyliodine(III) diacetate (PhI(OAc)2) serves as an effective coupling mediator for the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines [21]. This method circumvents the need for metal catalysts, high temperatures, and inert atmosphere, proceeding under mild conditions with broad substrate scope including various primary and secondary amines and primary benzamides [21].

The hypervalent iodine(III) reagent PIDA (phenyliodine(III) diacetate) mediates synthesis of nitrogen-substituted carbazole via tandem carbon-carbon and carbon-nitrogen bond formation [17]. These direct carbon-hydrogen amination reactions are of great importance to supply various amine derivatives in higher step economy and waste-free strategy [17]. The cross-dehydrogenative couplings are particularly attractive because they do not necessitate preactivation of coupling partners and became atom economical [17].

An iodine(III) catalyzed C(sp2)–H functionalization–intramolecular amination reaction of N-aryl-2-amino-N-heterocycles has been developed in water under ambient conditions [18]. This metal-free open-flask chemistry is general and successfully applied in synthesizing benzimidazole-fused heterocycles pyrido[1,2-a]benzimidazole, benzimidazo[1,2-a]quinoline and benzimidazo[2,1-a]isoquinoline derivatives [18].

Table 2: Iodine(III) Reagent Applications in C-N Bond Formation

ReagentReaction TypeSubstratesConditionsProduct YieldReference
PhI(OAc)2Amide-amine couplingPrimary/secondary amines, benzamidesMild conditions, no metal catalystVariable [21]
PIDAIntramolecular C-N couplingN-aryl carbazole precursorsTandem C-C and C-N formationVariable [17]
Iodine(III)C(sp2)–H functionalizationN-aryl-2-amino-N-heterocyclesWater, ambient temperatureVariable [18]

The products of the type ArI(OAc)(NTs2) represent rare examples of iodine(III) compounds displaying reactive iodine-nitrogen single bonds [19]. These compounds enable the incorporation of nitrogenated groups of the bissulfonimide family into the coordination sphere of common iodine(III) complexes such as diacetoxy iodobenzene [19]. Further protonolysis furnishes the corresponding iodine(III) compounds ArI(NTs2)2 [19].

Intramolecular oxidative carbon-nitrogen bond formation procedures have been developed for the preparation of carbazoles starting from N-substituted amidobiphenyls under either copper-catalyzed or metal-free conditions using hypervalent iodine(III) as an oxidant [20]. While iodobenzene diacetate or bis(trifluoroacetoxy)iodobenzene alone undergoes the reaction to provide carbazole products in moderate to low yields, combined use of copper(II) triflate and the iodine(III) species significantly improves the reaction efficiency [20].

Titanium Complex-Mediated Carbamate Transformations

Titanium complexes demonstrate remarkable capability in carbon dioxide capture and subsequent carbamate transformations [26]. The addition of gaseous carbon dioxide to solutions of bis(π-η5:σ-η1-pentafulvene)titanium complexes results in selective insertion reaction of one equivalent of carbon dioxide into one of the two frustrated titanium-carbon exo bonds under mild conditions [26]. The formation of κ1O- and κ2O,O-carboxylate titanium complexes is observed and characterized by single crystal X-ray analysis, nuclear magnetic resonance and infrared spectroscopy [26].

The coordinatively unsaturated 12-electron complex dichloro t-butylimido bispyridine titanium(IV) reacts with carbon dioxide to give N,N-bis-t-butyl urea t-butylimido trispyridine titanium(IV) [30] [41]. Further experiments support the intermediacy of metallocycles formed from heterocumulene metathesis reactions [30] [41]. The unsymmetrical urea N-benzyl, N-t-butyl urea was produced from treatment of 2,6-(i-Pr)2phenylimido trispyridine titanium(IV) with carbon dioxide and interception with benzylamine [30] [41].

Table 3: Titanium Complex Performance in Urea Synthesis

Complex TypeReactantsProductsReaction ConditionsYieldReference
Ti(IV) t-butylimidoCO2N,N-bis-t-butyl ureaAmbient temperature and pressureNear quantitative [30] [41]
Ti(IV) phenylimidoCO2 + BnNH2N-benzyl, N-t-butyl ureaAmbient conditionsModerate to quantitative [30] [41]
Pentafulvene-Ti complexesCO2Carboxylate complexesMild conditionsVariable [26]

The mechanism of titanium-mediated urea synthesis involves heterocumulene metathesis reactions where the titanium imido complex reacts with carbon dioxide to form a four-membered ring metallocycle intermediate [30] [41] [49]. This metallocycle subsequently undergoes further reaction to generate isocyanate intermediates, which then react with additional amine equivalents to form the final urea products [30] [41]. The proposed mechanism involves two consecutive heterocumulene metatheses: first with carbon dioxide and second with the generated isocyanate [49].

Equimolar quantities of N,N-bistrimethylsilylbenzylamine or N,N-bistrimethylsilylphenethylamine promote the reaction between t-butylimido bispyridine titanium(IV) and carbon dioxide to give near quantitative yields of symmetrical urea derivatives [30] [41]. The stoichiometry of the silylated amine significantly affects the yield, ranging from moderate to quantitative depending on the reaction conditions [30] [41].

Zinc and titanium bimetallic active site catalysts designed by anchoring titanium dioxide on the surface of zinc oxide demonstrate enhanced activity for urea synthesis through a one-step N–C–N coupling mechanism [28]. The zinc active sites efficiently catalyze the reduction of carbon dioxide to carbon monoxide (CO), while the titanium active sites efficiently catalyze the reduction of nitrite to the amino (NH2) intermediate product [28]. The proximity of the zinc and titanium sites shortens the coupling distance between the carbon monoxide (CO) and amino (NH2) intermediates, facilitating efficient electrocatalytic synthesis of urea [28].

Mechanistic Insights into Pseudourea Ether Rearrangements

Pseudourea ether rearrangements represent complex transformations involving the reorganization of nitrogen-carbon-oxygen bonding patterns under acidic conditions [32]. N,N'-di-p-tolyl-O-benzyl pseudourea ether forms, in the presence of acids, a mixture of the corresponding benzyl ester and unchanged acid, di-p-tolyl urea and an isomer of the urea ether concluded to be N-(2-benzyl-p-tolyl)-N'-p-tolyl urea [32]. The transient coloration to orange red of the reaction mixture affords strong evidence for the intermediate formation of benzyl cations [32].

The fission of N,N'-di-p-tolyl-O-allyl pseudourea ether follows an analogous course to the benzyl ether [32]. The first step involves the formation of cations of the type V in the presence of acids [32]. While the fission of such cations derived from other alkyl pseudourea ethers was bimolecular, involving nucleophilic attack of an acid anion, the benzyl and allyl systems demonstrate different mechanistic pathways due to the enhanced stability of the corresponding carbocations [32].

Table 4: Pseudourea Ether Rearrangement Products and Conditions

Starting MaterialAcid CatalystMajor ProductsReaction TemperatureMechanism TypeReference
N,N'-di-p-tolyl-O-benzyl pseudoureap-Toluene sulfonic acidBenzyl ester, di-p-tolyl urea, rearranged isomer160°CCarbocation intermediate [32]
N,N'-di-p-tolyl-O-allyl pseudoureap-Toluene sulfonic acidCorresponding productsVariableAnalogous to benzyl [32]

The N,N'-diaryl-O-alkyl pseudourea ethers decompose in the presence of mono- and disubstituted hydrogen phosphates to form the diaryl urea and the neutral tertiary phosphates in excellent yield [33]. Several mixed esters of phosphoric acid have been prepared by this method [33]. The pseudourea ethers are prepared through the alkoxide catalyzed exothermic addition of alcohols to di-p-tolyl carbodiimide, with triethylamine proving ineffective as a catalyst for such additions [33].

The preparation of pseudourea ethers through base catalysis is preferable to sealed tube treatment due to several considerations [35]. A useful modification involves the use of stoichiometric amounts of the alcohol and the carbodiimide in an anhydrous solvent such as dioxane [35]. Theoretical yield of N,N'-di-p-tolyl-O-n-butyl pseudourea ether was obtained using this approach [35].

Double isomerization polymerization of optically active cyclic pseudoureas has been investigated, where five optically active cyclic pseudoureas undergo cationic ring-opening polymerization [37]. The polymerization of these monomers with alkyl halides yields poly[(1,3-diazolidin-2-one-1,3-diyl)oligomethylene]s via the double isomerization polymerization pathway [37]. The mechanism involves concurrence of simple ring-opening polymerization of the 2-oxazoline moiety with double isomerization polymerization when methyl trifluoromethanesulfonate is used as the initiator [37].

1-Benzyl-3-(p-tolyl)urea represents a significant structural motif in the development of biologically active compounds, serving as both a synthetic intermediate and a bioactive entity in its own right . The compound belongs to the class of substituted ureas, which have gained considerable attention in medicinal chemistry due to their diverse pharmacological properties and synthetic versatility [2].

The structural framework of 1-benzyl-3-(p-tolyl)urea incorporates two key pharmacophore elements: the benzyl group, which enhances lipophilicity and membrane permeation, and the p-tolyl substituent, which contributes to biological activity through specific molecular interactions [3]. This combination has proven particularly effective in antimicrobial agent development, where the compound demonstrates significant inhibition against various bacterial strains, including the clinically important Acinetobacter baumannii [4].

Research has demonstrated that urea derivatives containing both benzyl and p-tolyl groups exhibit enhanced biological activity compared to their monosubstituted counterparts [5]. The presence of both aromatic substituents creates a balanced hydrophobic-hydrophilic profile that facilitates cellular uptake while maintaining target selectivity [6]. This dual substitution pattern has been successfully employed in the development of enzyme inhibitors, antimicrobial agents, and potential anticancer compounds [7] [8].

The synthetic accessibility of 1-benzyl-3-(p-tolyl)urea through multiple pathways makes it an attractive scaffold for medicinal chemists. Common synthetic approaches include the reaction of p-toluidine with benzyl isocyanate, achieving yields between 76-83% [4], and the more sophisticated N-benzylcarbamate methodology, which provides higher yields exceeding 95% [9]. These efficient synthetic routes enable rapid structure-activity relationship studies and compound library generation.

Antimicrobial Agent Design Using p-Tolyl Substituents

The p-tolyl group has emerged as a crucial structural element in antimicrobial agent design, with extensive research demonstrating its ability to enhance antibacterial activity against both gram-positive and gram-negative bacteria [3] [10]. Studies have shown that substitution of phenyl groups with p-tolyl moieties leads to significant increases in antimicrobial activity, particularly against gram-positive bacterial cells [3].

Quaternary phosphonium salts containing p-tolyl substituents exhibit remarkable antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentration values ranging from 1-5 μg/mL [3]. This activity level is comparable to that of vancomycin, a last-resort antibiotic, highlighting the therapeutic potential of p-tolyl-containing compounds [3].

The mechanism underlying the enhanced antimicrobial activity of p-tolyl substituents involves multiple factors. The methyl group at the para position increases the electron density of the aromatic ring, facilitating interactions with bacterial cell wall components [3]. Additionally, the p-tolyl group contributes to optimal lipophilicity, enabling effective penetration of bacterial membranes while maintaining water solubility necessary for biological activity .

Benzoylurea derivatives incorporating p-tolyl substituents have demonstrated broad-spectrum antimicrobial activity. Triazole compounds containing p-tolyl groups show particularly strong activity against Pseudomonas aeruginosa with minimum inhibitory concentration values of 3.12 μg/mL [10]. The structure-activity relationship studies indicate that the para-methyl substitution is superior to other positional isomers, with p-tolyl derivatives consistently outperforming their meta-tolyl and ortho-tolyl counterparts [10].

Recent molecular docking studies have elucidated the binding interactions of p-tolyl-containing urea derivatives with bacterial target proteins. The p-tolyl group forms favorable hydrophobic interactions with protein binding pockets, while the urea moiety provides essential hydrogen bonding contacts [6] [5]. These dual interactions contribute to the high binding affinity and selectivity observed for p-tolyl-substituted antimicrobial agents.

Enzyme Inhibition Through Urea-Based Molecular Recognition

Urea-based molecular recognition represents a fundamental mechanism in enzyme inhibition, with 1-benzyl-3-(p-tolyl)urea and related derivatives demonstrating significant inhibitory activity against multiple enzyme targets [11] [12] [13]. The urea functional group serves as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in enzyme active sites [14] [15].

Methionyl-transfer ribonucleic acid synthetase inhibition by urea-based compounds has been extensively studied, with benzyl-substituted derivatives showing exceptional potency. These inhibitors achieve enzyme inhibition values ranging from 150-757 nM while maintaining selectivity indices of 27-147 over human homologs [11]. The mechanism involves competitive binding to the enzyme active site, with the urea carbonyl oxygen forming critical hydrogen bonds with backbone amide protons [11].

The fatty acid biosynthesis enzyme β-ketoacyl-acyl carrier protein synthase III represents another important target for urea-based inhibitors. Benzyl-phenyl urea derivatives demonstrate potent inhibitory activity against this enzyme, which is essential for bacterial fatty acid biosynthesis [12]. Molecular docking studies reveal that these compounds bind within the enzyme active site, forming hydrogen bonds with serine and threonine residues while the aromatic substituents occupy hydrophobic binding pockets [12].

MraY transferase, a critical enzyme in bacterial cell wall biosynthesis, is effectively inhibited by aminoribosyl uridine-urea conjugates with half-maximal inhibitory concentration values ranging from 1.9-16.7 μM [13]. These inhibitors demonstrate two distinct binding modes within the enzyme active site, targeting hydrophobic areas designated as HS2 and HS4 [13]. Molecular dynamics simulations confirm that the urea chain adopts a binding conformation similar to native substrates, enabling effective enzyme inhibition [13].

Urease inhibition by benzoyl thiourea derivatives provides insights into the molecular recognition mechanisms of urea-based compounds. These inhibitors exhibit mixed-type inhibition kinetics, suggesting binding to both catalytic and allosteric sites [16]. The presence of electron-donating and electron-withdrawing substituents on aromatic rings significantly influences inhibitory activity, with p-tertbutyl, o-nitro, and halogen-substituted derivatives showing enhanced potency [16].

Agrochemical Applications of Benzyl-Urea Derivatives

Benzyl-urea derivatives have found extensive applications in agrochemical development, particularly as insecticides and herbicides with novel modes of action [17] [18] [19]. Benzoylurea insecticides represent a major class of agricultural chemicals, accounting for approximately 3% of the global insecticide market valued at 18.4 billion dollars [17].

Diflubenzuron, the first commercialized benzoylurea insecticide, was discovered serendipitously and launched in 1975 [17]. This compound and related benzoylurea derivatives function as insect growth regulators, disrupting molting and egg hatch through chitin synthase inhibition [17]. The mechanism does not directly kill insects but prevents the formation of chitin in the insect exoskeleton, leading to developmental arrest and eventual mortality [17].

Modern benzoylurea insecticides including lufenuron, hexaflumuron, and teflubenzuron demonstrate activity against diverse insect pests including lepidoptera, coleoptera, and diptera species [17]. Lufenuron represents the largest-selling benzoylurea insecticide, generating 112 million dollars in sales in 2016 [17]. These compounds exhibit excellent selectivity for insect chitin synthase over mammalian enzymes, resulting in favorable environmental and toxicological profiles [17].

Urea herbicides constitute another important agrochemical application, with compounds such as tebuthiuron and isoproturon widely used for weed control [18]. These herbicides function through photosystem II inhibition, disrupting photosynthetic electron transport in target weeds [18]. The combination of urea herbicides with other active ingredients, such as 4-benzoylisoxazoles, provides synergistic weed control effects while reducing application rates [18].

Florpyrauxifen-benzyl represents a recent innovation in urea-based agrochemicals, developed for selective grass control in rice cultivation [20]. However, concerns regarding off-target movement to sensitive crops have led to the development of urea-coating technologies that reduce volatilization and drift [20]. Studies demonstrate that coating florpyrauxifen-benzyl onto urea fertilizer significantly reduces off-target movement while maintaining herbicidal efficacy [20].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

240.126263138 g/mol

Monoisotopic Mass

240.126263138 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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